Trimethylantimony dibromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

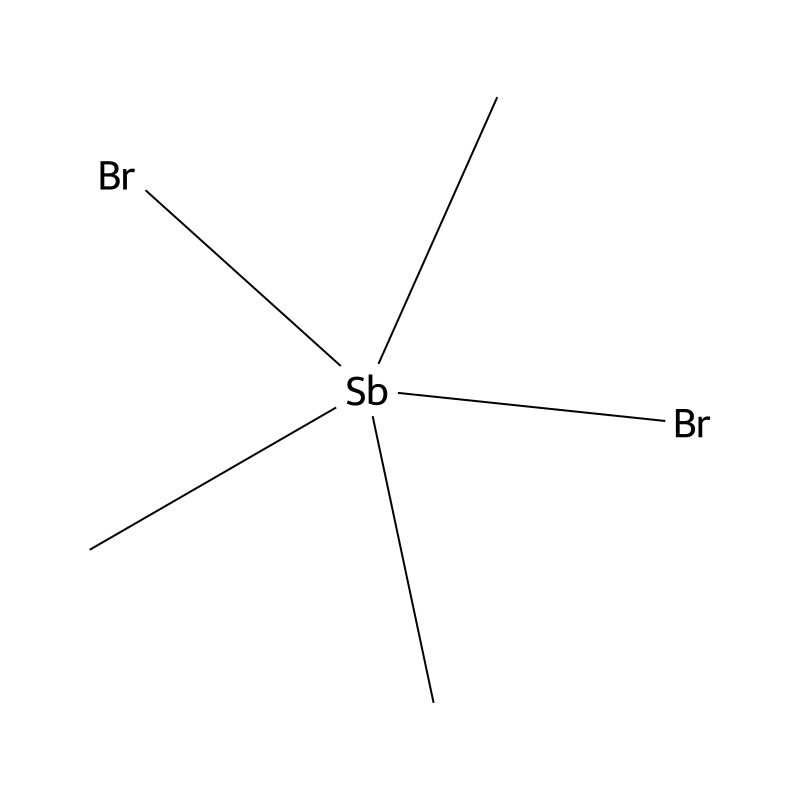

Trimethylantimony dibromide is an organometallic compound with the chemical formula CHBrSb. It is a bromide of antimony, a metalloid element denoted by the symbol Sb and atomic number 51. This compound is characterized by its three methyl groups attached to the antimony atom, resulting in a unique molecular structure that imparts specific chemical properties. The molecular weight of trimethylantimony dibromide is approximately 326.672 g/mol

- Halogen Exchange Reactions: Trimethylantimony dibromide can undergo halogen exchange with other halides, such as iodides or chlorides, leading to the formation of trimethylantimony diiodide or trimethylantimony dichloride.

- Hydrolysis: When exposed to moisture, trimethylantimony dibromide can hydrolyze to form antimony oxide and methyl bromide.

- Reduction Reactions: This compound can be reduced to dimethylantimony bromide or trimethylantimony when treated with reducing agents.

These reactions highlight the compound's versatility and potential applications in synthetic chemistry.

Trimethylantimony dibromide can be synthesized through several methods:

- Bromination of Trimethylantimony: The most common method involves the bromination of trimethylantimony using bromine or hydrogen bromide in an inert solvent.

- Grignard Reaction: Another method includes the reaction of trimethylstibane with a Grignard reagent, which facilitates the introduction of bromine atoms into the molecule .

- Direct Reaction with Bromine: Directly reacting antimony trioxide with methyl bromide in the presence of a catalyst can also yield trimethylantimony dibromide.

These synthesis methods allow for the production of this compound in laboratory settings.

Trimethylantimony dibromide finds applications in various fields:

- Organometallic Chemistry: It serves as a precursor for synthesizing other organometallic compounds.

- Catalysis: The compound can act as a catalyst in organic reactions, facilitating various transformation processes.

- Material Science: It is utilized in the development of new materials, particularly in semiconductor technology and as a dopant.

These applications highlight its significance in both academic research and industrial processes.

Interaction studies involving trimethylantimony dibromide have focused on its reactivity with biological molecules and other chemical species. Research indicates that it can interact with proteins and nucleic acids, potentially affecting cellular functions. Furthermore, studies have shown that its toxicological profile necessitates thorough investigation into its environmental impact and safety measures for handling .

Several compounds share structural similarities with trimethylantimony dibromide. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Dimethylantimony bromide | CHBrSb | Contains two methyl groups; less toxic than trimethyl derivative. |

| Methylantimony dibromide | CHBr$$_2\Sb | Contains one methyl group; has distinct reactivity patterns. |

| Trimethylphosphine bromide | CHBrP | Phosphorus analog; exhibits different catalytic properties. |

Trimethylantimony dibromide is unique due to its three methyl groups attached to antimony, which significantly influences its chemical behavior compared to these similar compounds.